molecular formula C12H22ClNO3 B13051761 Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-YL)acetate hcl

Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-YL)acetate hcl

Cat. No.: B13051761
M. Wt: 263.76 g/mol
InChI Key: FLHUZUBZQSEMJV-UHFFFAOYSA-N
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Description

Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-yl)acetate hydrochloride is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds, such as this one, are known for their combination of flexibility and limited degrees of freedom, making them valuable in medicinal chemistry . This compound has shown potential in various scientific research applications, particularly in the field of medicinal chemistry.

Preparation Methods

The synthesis of Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-yl)acetate hydrochloride can be achieved through several synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This method also enables the introduction of various substituents at specific positions of the spiro ring. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-yl)acetate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include Grubbs catalyst for olefin metathesis and other specific reagents for introducing substituents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an antituberculosis agent by inhibiting the MmpL3 protein of Mycobacterium tuberculosis . Additionally, it has shown promise as an agonist of the free fatty acid receptor FFA1 and as an inhibitor of soluble epoxide hydrolase . Its unique structural features make it a valuable scaffold for designing new drugs with diverse biological activities.

Mechanism of Action

The mechanism of action of Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. For example, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the transport of essential molecules, leading to the death of the bacteria. The compound’s interaction with other molecular targets, such as the free fatty acid receptor FFA1 and soluble epoxide hydrolase, involves similar mechanisms of inhibition or activation.

Comparison with Similar Compounds

Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-yl)acetate hydrochloride can be compared with other spirocyclic compounds, such as 9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane . These compounds share similar structural features but differ in their specific substituents and biological activities. The unique combination of flexibility and limited degrees of freedom in the spirocyclic scaffold makes Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-yl)acetate hydrochloride a valuable compound for drug design and development.

Properties

Molecular Formula

C12H22ClNO3

Molecular Weight

263.76 g/mol

IUPAC Name

methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-yl)acetate;hydrochloride

InChI

InChI=1S/C12H21NO3.ClH/c1-15-11(14)8-10-2-3-12(16-9-10)4-6-13-7-5-12;/h10,13H,2-9H2,1H3;1H

InChI Key

FLHUZUBZQSEMJV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCC2(CCNCC2)OC1.Cl

Origin of Product

United States

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